Hydrogen‑Bond Donor Capacity vs. 1-[1-(4-Bromophenyl)ethyl]piperazine
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol possesses one hydrogen bond donor (OH) according to PubChem computed descriptors, whereas the direct analog 1-[1-(4-bromophenyl)ethyl]piperazine lacks a hydroxy group and has zero HBD [1][2]. The presence of a single HBD is critical for aqueous solubility and for engaging in hydrogen‑bond interactions with biological targets or stationary phases during purification.
| Evidence Dimension | Hydrogen Bond Donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (PubChem computed) |
| Comparator Or Baseline | 1-[1-(4-Bromophenyl)ethyl]piperazine: HBD = 0 (PubChem CID 3647438) |
| Quantified Difference | Absolute difference = 1 HBD |
| Conditions | Computed property; PubChem 2.1 release |
Why This Matters
A non‑zero HBD count correlates with improved aqueous solubility and oral bioavailability potential, making the target compound more suitable for in vitro assays conducted in aqueous media without co‑solvents.
- [1] PubChem Compound Summary for CID 56788563, 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 3647438, 1-[1-(4-bromophenyl)ethyl]piperazine. National Center for Biotechnology Information (2026). View Source
